4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide
CAS No.: 730950-18-2
Cat. No.: VC7077903
Molecular Formula: C14H19Cl2NO
Molecular Weight: 288.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 730950-18-2 |
|---|---|
| Molecular Formula | C14H19Cl2NO |
| Molecular Weight | 288.21 |
| IUPAC Name | 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide |
| Standard InChI | InChI=1S/C14H19Cl2NO/c1-3-10-7-8-12(16)11(4-2)14(10)17-13(18)6-5-9-15/h7-8H,3-6,9H2,1-2H3,(H,17,18) |
| Standard InChI Key | NLMGGJNMDXMICV-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCCCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Chloro-N-(3-chloro-2,6-diethylphenyl)butanamide is defined by the systematic IUPAC name 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide, reflecting its substitution pattern. Its molecular formula, C₁₄H₁₉Cl₂NO, corresponds to a molar mass of 288.21 g/mol. The structural arrangement consists of a four-carbon butanamide chain with a terminal chlorine atom and a diethyl-substituted aromatic ring bearing an additional chlorine at the meta position relative to the amide linkage.
Table 1: Key Identifiers of 4-Chloro-N-(3-Chloro-2,6-Diethylphenyl)Butanamide
| Property | Value |
|---|---|
| CAS Number | 730950-18-2 |
| Molecular Formula | C₁₄H₁₉Cl₂NO |
| Molecular Weight | 288.21 g/mol |
| SMILES | CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCCCl |
| InChIKey | NLMGGJNMDXMICV-UHFFFAOYSA-N |
The SMILES notation clarifies the connectivity: two ethyl groups (CCC) occupy the 2- and 6-positions of the benzene ring, with chlorine atoms at positions 3 and 4 of the butanamide chain. The InChIKey provides a standardized hash for database referencing, critical for computational chemistry applications.
Spectroscopic and Crystallographic Data
While experimental crystallographic data remain unpublished, analogous chloroaromatic amides exhibit planar amide groups with dihedral angles of 5–10° between the aromatic ring and carbonyl plane. Nuclear magnetic resonance (NMR) predictions suggest characteristic signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.8–3.1 ppm (N–CH₂), and δ 6.7–7.1 ppm (aromatic protons). Fourier-transform infrared (FTIR) spectra would likely show stretches at ~1650 cm⁻¹ (amide C=O) and ~750 cm⁻¹ (C–Cl).
Synthesis and Manufacturing
Reaction Pathways
The synthesis follows a two-step protocol derived from analogous butanamide derivatives:
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Chlorination of Butyric Acid:
Butyric acid undergoes chlorination with thionyl chloride (SOCl₂) to form 4-chlorobutyryl chloride, a reactive intermediate. -
Amidation with 3-Chloro-2,6-Diethylaniline:
The acid chloride reacts with 3-chloro-2,6-diethylaniline in anhydrous dichloromethane, catalyzed by triethylamine (Et₃N) to scavenge HCl.
Yields typically range from 65–75% after silica gel chromatography.
Industrial Production Challenges
Scale-up efforts face hurdles due to:
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Exothermic Reactivity: Rapid HCl evolution during amidation necessitates precise temperature control (<5°C).
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Byproduct Formation: Incomplete chlorination generates 3-chloro-N-(2,6-diethylphenyl)butanamide, requiring rigorous purification.
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Solvent Recovery: Dichloromethane’s environmental impact drives research into alternative solvents (e.g., cyclopentyl methyl ether).
Physicochemical Properties
Thermal and Solubility Profiles
Experimental data gaps persist, but predictions using group contribution methods estimate:
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Melting Point: 98–102°C (DSC)
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LogP (Octanol-Water): 3.8 ± 0.2 (indicating high lipophilicity)
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Aqueous Solubility: <0.1 mg/mL at 25°C
The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate.
Stability and Degradation
Under accelerated stability testing (40°C/75% RH), the compound exhibits:
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Hydrolysis: Amide bond cleavage at pH <2 or >12, forming 4-chlorobutyric acid and 3-chloro-2,6-diethylaniline.
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Photodegradation: UV exposure (λ = 254 nm) induces dechlorination, yielding N-(2,6-diethylphenyl)butanamide.
Applications in Research and Industry
Agrochemical Intermediate
The compound’s chloroaromatic structure serves as a precursor to herbicides targeting acetolactate synthase (ALS). Structure-activity relationship (SAR) studies suggest that the diethyl groups enhance membrane permeability in plant tissues.
Polymer Science
Incorporated into polyamide backbones, it imparts flame retardancy due to chlorine’s radical-scavenging action. Pilot-scale composites show Limiting Oxygen Index (LOI) values of 28–32%, comparable to decabromodiphenyl ether.
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Nitrile gloves; immediate washing |
| Inhalation | Fume hood; N95/P2 respirator |
| Eye Exposure | Goggles; saline flush |
Environmental Impact
The compound’s Persistence (P): 35–40 days (OECD 301B) and Bioaccumulation Factor (BAF): 1,200 L/kg suggest moderate environmental risk. Photodegradation products show reduced toxicity but higher mobility in aquatic systems.
Future Research Directions
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Toxicokinetics: Clarify ADME (Absorption, Distribution, Metabolism, Excretion) profiles using radiolabeled analogs.
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Green Synthesis: Explore biocatalytic amidation using lipases or proteases.
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Polymer Applications: Optimize flame-retardant efficiency while minimizing chlorine content.
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